Cas no 2305255-40-5 (4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride)

4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride is a versatile spirocyclic compound with a functionalized hydroxymethyl group, offering utility in medicinal chemistry and organic synthesis. Its rigid spiro[2.5]octane scaffold provides structural novelty, enhancing conformational control in molecular design. The hydrochloride salt improves solubility and handling, facilitating its use in aqueous or polar solvent systems. This intermediate is particularly valuable for constructing pharmacologically active molecules, such as CNS-targeting agents or enzyme inhibitors, due to its nitrogen-containing heterocycle and modifiable alcohol moiety. The compound’s stability and well-defined reactivity profile make it a reliable building block for drug discovery and scaffold diversification.
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride structure
2305255-40-5 structure
商品名:4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride
CAS番号:2305255-40-5
MF:C8H16ClNO
メガワット:177.671741485596
CID:6270272
PubChem ID:138987609

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride 化学的及び物理的性質

名前と識別子

    • AT23808
    • (4-AZASPIRO[2.5]OCTAN-7-YL)METHANOL HCL
    • {4-azaspiro[2.5]octan-7-yl}methanol hydrochloride
    • EN300-6750913
    • 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride
    • 2305255-40-5
    • インチ: 1S/C8H15NO.ClH/c10-6-7-1-4-9-8(5-7)2-3-8;/h7,9-10H,1-6H2;1H
    • InChIKey: ZXHHNEUKTQLBBD-UHFFFAOYSA-N
    • ほほえんだ: Cl.OCC1CCNC2(C1)CC2

計算された属性

  • せいみつぶんしりょう: 177.0920418g/mol
  • どういたいしつりょう: 177.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6750913-0.25g
{4-azaspiro[2.5]octan-7-yl}methanol hydrochloride
2305255-40-5 95.0%
0.25g
$666.0 2025-03-13
Enamine
EN300-6750913-0.05g
{4-azaspiro[2.5]octan-7-yl}methanol hydrochloride
2305255-40-5 95.0%
0.05g
$312.0 2025-03-13
Enamine
EN300-6750913-10.0g
{4-azaspiro[2.5]octan-7-yl}methanol hydrochloride
2305255-40-5 95.0%
10.0g
$5774.0 2025-03-13
Enamine
EN300-6750913-1.0g
{4-azaspiro[2.5]octan-7-yl}methanol hydrochloride
2305255-40-5 95.0%
1.0g
$1343.0 2025-03-13
Aaron
AR028L76-100mg
{4-azaspiro[2.5]octan-7-yl}methanolhydrochloride
2305255-40-5 95%
100mg
$666.00 2025-02-17
1PlusChem
1P028KYU-100mg
{4-azaspiro[2.5]octan-7-yl}methanolhydrochloride
2305255-40-5 95%
100mg
$638.00 2024-05-24
Aaron
AR028L76-2.5g
{4-azaspiro[2.5]octan-7-yl}methanolhydrochloride
2305255-40-5 95%
2.5g
$3643.00 2023-12-15
1PlusChem
1P028KYU-1g
{4-azaspiro[2.5]octan-7-yl}methanolhydrochloride
2305255-40-5 95%
1g
$1722.00 2024-05-24
1PlusChem
1P028KYU-10g
{4-azaspiro[2.5]octan-7-yl}methanolhydrochloride
2305255-40-5 95%
10g
$7199.00 2024-05-24
Enamine
EN300-6750913-5.0g
{4-azaspiro[2.5]octan-7-yl}methanol hydrochloride
2305255-40-5 95.0%
5.0g
$3894.0 2025-03-13

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride 関連文献

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochlorideに関する追加情報

Introduction to 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride (CAS No. 2305255-40-5)

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride (CAS No. 2305255-40-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and the presence of a nitrogen atom, holds potential for various therapeutic applications, particularly in the development of new drugs targeting neurological disorders and other complex diseases.

The chemical structure of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is defined by its spirocyclic framework, which consists of a seven-membered ring fused to a five-membered ring, with an additional methanol group attached to the nitrogen-containing ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.

Recent studies have highlighted the pharmacological properties of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. GPCRs play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride to interact with these receptors suggests its potential in treating conditions such as anxiety, depression, and neurodegenerative diseases.

In addition to its receptor-modulating properties, 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride has been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings indicate that 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride may have therapeutic potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride has also been studied extensively. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development. Its oral bioavailability is high, and it shows good brain penetration, making it a promising candidate for central nervous system (CNS) disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride. Early-phase trials have demonstrated that the compound is well-tolerated by patients, with minimal side effects reported. These preliminary results are encouraging and suggest that further clinical development is warranted.

The synthetic route for producing 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride has been optimized to ensure high yields and purity. Key steps in the synthesis include the formation of the spirocyclic core through a ring-closing metathesis reaction and the subsequent introduction of the methanol group via a selective reduction process. The final step involves the conversion to the hydrochloride salt form to enhance solubility.

In conclusion, 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride (CAS No. 2305255-40-5) represents a promising compound with diverse pharmacological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a valuable asset in the development of innovative treatments for various diseases.

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